6-(1-Hydroxyethyl)-1H-phenalen-1-one
Description
Properties
CAS No. |
112128-56-0 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
6-(1-hydroxyethyl)phenalen-1-one |
InChI |
InChI=1S/C15H12O2/c1-9(16)11-7-5-10-6-8-14(17)13-4-2-3-12(11)15(10)13/h2-9,16H,1H3 |
InChI Key |
JQUCGXYQAUHLHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=CC=C3C2=C(C=C1)C=CC3=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues of Phenalenones
2-Hydroxy-1H-phenalen-1-one (Compound 1)
- Structure : Hydroxyl (-OH) substituent at the 2-position.
- Activity: Exhibits enhanced antifungal activity against Mycosphaerella fijiensis compared to other phenylphenalenones .
- Key Difference : The 2-hydroxy derivative lacks the ethyl chain, reducing steric bulk and lipophilicity compared to the hydroxyethyl group in the target compound.
2-Methoxy-1H-phenalen-1-one (Compound 2)
- Structure : Methoxy (-OCH₃) group at the 2-position.
- Activity : Similar antifungal potency to 2-hydroxy derivatives but with altered pharmacokinetics due to reduced hydrogen-bonding capacity .
- Key Difference : Methoxy substitution increases hydrophobicity, contrasting with the polar hydroxyethyl group in 6-(1-Hydroxyethyl)-1H-phenalen-1-one.
9-Hydroxy-3-methyl-1H-phenalen-1-one
- Structure : Hydroxyl at position 9 and methyl at position 3.
- Properties : Methylation at position 3 enhances steric hindrance, while the 9-hydroxy group may influence electronic delocalization .
- Key Difference : Substitution pattern shifts the molecule’s reactive sites compared to the 6-hydroxyethyl derivative.
Functional Group Comparisons
6-Hydroxyphenalen-1-one
- Structure : Hydroxyl group at position 5.
- Safety: Requires precautions for inhalation and skin contact, as noted in safety data sheets (SDS) .
2-Bromo-3-hydroxy-1H-phenalen-1-one
- Structure : Bromine at position 2 and hydroxyl at position 3.
- Properties : Bromine increases molecular weight (275.10 g/mol) and introduces halogen bonding capabilities .
- Key Difference : Bromination vs. hydroxyethyl substitution leads to divergent reactivity (e.g., electrophilic vs. nucleophilic behavior).
Carbapenem Derivatives with Hydroxyethyl Groups
- Imipenem : Contains a 6-(1-hydroxyethyl) group critical for β-lactamase resistance and antibacterial activity .
- Faropenem : Features a similar hydroxyethyl group but with a tetrahydrofuran side chain, enhancing stability .
- Key Difference: The phenalenone core lacks the β-lactam ring, rendering 6-(1-Hydroxyethyl)-1H-phenalen-1-one mechanistically distinct from carbapenems.
Physicochemical Data (Extrapolated)
Preparation Methods
Friedel-Crafts Acylation and Sequential Reduction
A plausible route involves Friedel-Crafts acylation at the 6-position of PN. While EAS preferentially occurs at the 2- and 4-positions, harsh reaction conditions or directing groups could enable 6-substitution. For instance, using acetyl chloride and AlCl₃ in dichloromethane at 0–5°C may yield 6-acetylphenalenone. Subsequent reduction of the acetyl group with sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) could produce the 1-hydroxyethyl moiety.
Reaction Conditions:
- Acylation: PN (1 equiv), acetyl chloride (1.2 equiv), AlCl₃ (2 equiv), CH₂Cl₂, 0°C, 12 h.
- Reduction: 6-Acetylphenalenone (1 equiv), NaBH₄ (2 equiv), MeOH, rt, 2 h.
This method, while theoretically viable, faces challenges in regioselectivity, necessitating chromatographic purification to isolate the 6-isomer.
Halogenation and Nucleophilic Substitution
Chloromethylation or bromomethylation of PN, as demonstrated in the synthesis of 2-(halomethyl)phenalenones, provides a pathway for further functionalization. Adapting this to the 6-position would require directed halogenation. For example, bromination using N-bromosuccinimide (NBS) under radical initiation could yield 6-bromophenalenone. Subsequent nucleophilic substitution with a hydroxethyl Grignard reagent (e.g., HOCH₂CH₂MgBr) may install the desired group.
Reaction Conditions:
- Bromination: PN (1 equiv), NBS (1.1 equiv), AIBN (cat.), CCl₄, reflux, 6 h.
- Grignard Addition: 6-Bromophenalenone (1 equiv), HOCH₂CH₂MgBr (2 equiv), THF, –78°C to rt, 12 h.
This approach remains speculative due to the lack of direct evidence in the literature but aligns with methodologies used for analogous compounds.
Microbial Biosynthesis
Microbial cultures, particularly fungal strains, have been employed to produce phenalenone derivatives. Submerged fermentation of Penicillium species in nutrient media (malt extract, yeast extract, glucose) at 25°C for 144 hours generates phenalenone-related metabolites. While the specific production of 6-(1-Hydroxyethyl)-1H-phenalen-1-one is undocumented, optimizing fermentation conditions or employing engineered strains could facilitate its biosynthesis.
Fermentation Parameters:
- Medium: Malt extract (2%), yeast extract (0.2%), glucose (1%), (NH₄)₂HPO₄ (0.05%), pH 6.0.
- Conditions: 25°C, 140 rpm agitation, 144-hour incubation.
Organometallic and Cross-Coupling Strategies
Grignard reagents and transition metal catalysis offer alternative routes. For instance, Suzuki-Miyaura coupling of 6-bromophenalenone with a hydroxethyl-bearing boronic ester could directly introduce the substituent. This method requires prior synthesis of the boronic ester, such as (1-hydroxyethyl)boronic acid pinacol ester.
Reaction Conditions:
- Coupling: 6-Bromophenalenone (1 equiv), (1-hydroxyethyl)boronic ester (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DME/H₂O (3:1), 80°C, 24 h.
Comparative Analysis of Methods
Q & A
Q. What are the common synthetic routes for 6-(1-Hydroxyethyl)-1H-phenalen-1-one and its derivatives?
The synthesis of phenalenone derivatives often involves functionalization at the C1 and C6 positions. A key method includes:
- Friedel-Crafts acylation : For introducing hydroxyethyl groups, modified Nencki reactions using ZnCl₂ as a catalyst in glacial acetic acid under reflux are employed (e.g., synthesis of 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone) .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to append triazolium salts to the phenalenone core, enhancing photodynamic activity. This requires azide-functionalized intermediates and controlled reaction temperatures (25–40°C) .
Q. How are phenalenone derivatives structurally characterized?
Q. What biological activities are reported for 6-(1-Hydroxyethyl)-1H-phenalen-1-one analogs?
- Antifungal activity : Derivatives like 2-hydroxy-1H-phenalen-1-one exhibit potent activity against Mycosphaerella fijiensis (EC₅₀ values ≤10 µg/mL) .
- Antimicrobial photodynamic therapy (aPDT) : Triazolium-phenalenone conjugates show light-dependent bactericidal effects against Gram-positive pathogens (e.g., S. aureus) .
Advanced Research Questions
Q. How can contradictory bioactivity data between phenalenone derivatives be resolved?
Q. What methodologies optimize the photostability of phenalenones for aPDT applications?
- Structural modifications : Introducing electron-donating groups (e.g., hydroxyethyl) reduces photobleaching.
- Formulation : Encapsulation in liposomes or polymeric nanoparticles enhances stability and target specificity .
- Light source calibration : Use narrow-wavelength LEDs (e.g., 415 nm for phenalenone activation) to minimize degradation .
Q. How is computational chemistry applied to study structure-activity relationships (SAR) in phenalenones?
- DFT calculations : Predict redox potentials and HOMO-LUMO gaps to guide substituent selection.
- Molecular docking : Simulate interactions with fungal cytochrome P450 enzymes (e.g., CYP51) to rationalize antifungal potency .
- QSAR models : Correlate logP values with bioactivity to balance hydrophobicity and solubility .
Q. What advanced analytical techniques validate phenalenone purity in complex matrices?
- HPLC-DAD/HRMS : Quantifies derivatives in plant extracts (e.g., Musa acuminata) with >95% purity thresholds .
- XPS (X-ray photoelectron spectroscopy) : Confirms surface composition of phenalenone-functionalized materials .
Key Challenges & Future Directions
- Scalability : Transitioning from milligram-scale synthesis (academic labs) to gram-scale production for in vivo studies.
- Mechanistic clarity : Elucidating ROS (reactive oxygen species) generation pathways in aPDT .
- Ecotoxicity : Assessing environmental impact of phenalenone derivatives in agricultural antifungal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
